methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate
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Overview
Description
Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate typically involves the condensation of 4-oxoquinazoline derivatives with glycine esters. One common method includes the reaction of 4-oxoquinazoline with methyl glycinate in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone ring to form different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield reduced quinazolinone derivatives .
Scientific Research Applications
Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
- 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothiourea
Uniqueness
Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate is unique due to its specific structure and functional groups, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C13H13N3O4 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
methyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C13H13N3O4/c1-20-12(18)6-14-11(17)7-16-8-15-10-5-3-2-4-9(10)13(16)19/h2-5,8H,6-7H2,1H3,(H,14,17) |
InChI Key |
DCQWUAVQRKOXJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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